molecular formula C28H29NO3S B12700710 Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(+-)- CAS No. 146772-48-7

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(+-)-

Cat. No.: B12700710
CAS No.: 146772-48-7
M. Wt: 459.6 g/mol
InChI Key: BSCINZPACYGJKL-DIDGRPQZSA-N
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Description

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its thiopyrano and pyrrole rings, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(±)- involves multiple steps, including the formation of the thiopyrano and pyrrole rings. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.

Scientific Research Applications

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(±)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiopyrano and pyrrole rings play a crucial role in its binding affinity and specificity. By interacting with these targets, the compound can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(±)- can be compared with other similar compounds, such as those containing thiopyrano or pyrrole rings. These comparisons highlight the unique structural features and chemical properties of the compound. Similar compounds may include thiopyranopyrroles, pyrrolopyrans, and other heterocyclic compounds with similar ring structures.

Properties

CAS No.

146772-48-7

Molecular Formula

C28H29NO3S

Molecular Weight

459.6 g/mol

IUPAC Name

1-[(4aR,7aR)-1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C28H29NO3S/c1-32-25-15-9-8-10-21(25)18-27(30)29-19-24-26(20-29)33(31)17-16-28(24,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3/t24-,26+,33?/m1/s1

InChI Key

BSCINZPACYGJKL-DIDGRPQZSA-N

Isomeric SMILES

COC1=CC=CC=C1CC(=O)N2C[C@@H]3[C@H](C2)S(=O)CCC3(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC3C(C2)S(=O)CCC3(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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